Fmoc-L-Lys(N3-Gly)-OH

Catalog No.
S15749172
CAS No.
M.F
C23H25N5O5
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Lys(N3-Gly)-OH

Product Name

Fmoc-L-Lys(N3-Gly)-OH

IUPAC Name

(2S)-6-[(2-azidoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C23H25N5O5/c24-28-26-13-21(29)25-12-6-5-11-20(22(30)31)27-23(32)33-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,29)(H,27,32)(H,30,31)/t20-/m0/s1

InChI Key

IDSBAHSRCNJNIC-FQEVSTJZSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CN=[N+]=[N-])C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CN=[N+]=[N-])C(=O)O

Fmoc-L-Lys(N3-Gly)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-epsilon-azido-L-lysine glycine, is a specialized amino acid derivative used primarily in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group on the amino group of lysine, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The azido group (N3) at the epsilon position of lysine allows for subsequent chemical modifications through click chemistry or Staudinger ligation, making it a versatile building block in peptide chemistry .

The azido group in Fmoc-L-Lys(N3-Gly)-OH is chemically reactive and can participate in various reactions:

  • Staudinger Reduction: The azido group can be converted into an amine under mild conditions using phosphines, allowing for further functionalization of the peptide .
  • Click Chemistry: The azide can react with alkynes in a copper-catalyzed reaction to form triazoles, which are stable and can introduce additional functionalities into the peptide chain .
  • Reduction Reactions: The azido group can also undergo reduction to amines, which can be useful for modifying the properties of the resulting peptides .

The synthesis of Fmoc-L-Lys(N3-Gly)-OH typically involves several key steps:

  • Protection of Lysine: The amino group of lysine is protected with an Fmoc group to prevent unwanted reactions during synthesis.
  • Azidation: The epsilon amino group is then converted to an azide through diazotransfer reactions or by using trimethylsilyl azide under mild conditions .
  • Coupling with Glycine: The azido-lysine is subsequently coupled with glycine or other amino acids to form the desired compound.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Fmoc-L-Lys(N3-Gly)-OH is utilized in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific modifications that are useful in research and therapeutic contexts.
  • Bioconjugation: The azide functionality allows for bioconjugation techniques, enabling the attachment of peptides to other biomolecules or surfaces for drug delivery systems or diagnostics .
  • Protein Engineering: It can be used to create modified proteins with enhanced properties or novel functionalities through selective modifications post-synthesis .

Interaction studies involving Fmoc-L-Lys(N3-Gly)-OH typically focus on how peptides containing this compound interact with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well modified peptides bind to receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively peptides are taken up by cells when conjugated with targeting moieties.
  • Functional Assays: Testing the biological activity of synthesized peptides in cellular or animal models to determine their efficacy and mechanism of action .

Several compounds are structurally similar to Fmoc-L-Lys(N3-Gly)-OH, each with unique properties and applications:

Compound NameStructure/FeaturesUnique Properties
Fmoc-Lys(N3)-OHAzido group on lysine without glycineUsed widely in SPPS; stable under standard cleavage conditions .
Fmoc-Cys(Trt)-OHContains a cysteine residue with a trityl protecting groupAllows for disulfide bond formation; useful in cyclic peptides .
Fmoc-Lys(Fmoc)-OHContains two Fmoc groups on lysineProvides dual protection; facilitates complex synthesis strategies .
Fmoc-Asp(OtBu)-OHAspartic acid derivative with t-butyl ester protectionUseful for creating acidic residues in peptides .
Fmoc-Gly-OHGlycine derivative with Fmoc protectionCommonly used as a linker or spacer in peptide synthesis .

The uniqueness of Fmoc-L-Lys(N3-Gly)-OH lies in its combination of an azido functionality and glycine linkage, allowing for versatile modifications that are not possible with other similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

451.18556891 g/mol

Monoisotopic Mass

451.18556891 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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